molecular formula C21H19ClO3 B11660216 3-[(3-chlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(3-chlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11660216
M. Wt: 354.8 g/mol
InChI Key: HUQRGAZPMUOWEZ-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound that belongs to the class of chromen derivatives This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to a cyclohexa[c]chromen-6-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 4-methylbenzaldehyde, and chromen-6-one derivatives.

    Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-chlorophenol with 4-methylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form 3-[(3-chlorophenyl)methoxy]-4-methylbenzaldehyde.

    Cyclization: The intermediate is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the chromen-6-one core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, and the PI3K/Akt pathway, contributing to anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • 3-[(3,4-Dichlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
  • (3-Chlorophenyl)(4-methoxy-3-nitrophenyl)methanone

Uniqueness

3-[(3-Chlorophenyl)methoxy]-4-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group, methoxy group, and chromen core makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H19ClO3

Molecular Weight

354.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H19ClO3/c1-13-19(24-12-14-5-4-6-15(22)11-14)10-9-17-16-7-2-3-8-18(16)21(23)25-20(13)17/h4-6,9-11H,2-3,7-8,12H2,1H3

InChI Key

HUQRGAZPMUOWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC(=CC=C4)Cl

Origin of Product

United States

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